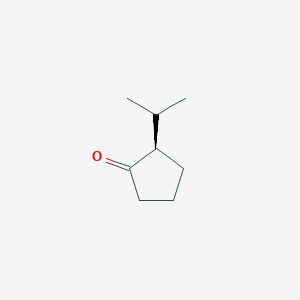

(2R)-2-Propan-2-ylcyclopentan-1-one

Description

Properties

IUPAC Name |

(2R)-2-propan-2-ylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZBBVUTJFJAJR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621700-18-2 | |

| Record name | (2R)-2-(propan-2-yl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and stereochemistry of (2R)-2-Propan-2-ylcyclopentan-1-one

[1]

Executive Summary

(2R)-2-Propan-2-ylcyclopentan-1-one (CAS: 14845-55-7 for racemic) is a chiral cycloalkanone featuring a bulky isopropyl group at the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (2R)-2-(Propan-2-yl)cyclopentan-1-one |

| Common Name | (2R)-2-Isopropylcyclopentanone |

| Molecular Formula | C |

| Molecular Weight | 126.20 g/mol |

| Chiral Center | C2 ( |

| Physical State | Colorless liquid |

| Boiling Point | 175–176 °C (Racemic) |

| Density | 0.91 g/mL |

| Solubility | Soluble in EtOH, Et |

| Odor Profile | Mint, Herbal, Camphoreous, Cooling |

Stereochemistry and Conformational Analysis

Absolute Configuration (CIP Rules)

The stereocenter at C2 is assigned the (R) configuration based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority 1: C1 (Carbonyl carbon, bonded to O, O, C).

-

Priority 2: Isopropyl group (

, bonded to C, C, H). -

Priority 3: C3 of the ring (

, bonded to C, H, H). -

Priority 4: Hydrogen atom.

Assignment Logic: With the Hydrogen atom oriented away from the viewer (dashed bond), the sequence 1

Conformational Dynamics

Cyclopentanone rings are not planar; they adopt envelope (E) or half-chair (Twist, T) conformations to relieve torsional strain.

-

Preferred Conformer: The (2R)-isomer predominantly adopts a half-chair conformation where the bulky isopropyl group occupies a pseudo-equatorial position.

-

Thermodynamic Driver: Placing the isopropyl group in a pseudo-axial position would introduce severe 1,3-diaxial-like repulsive interactions and increase torsional strain with the carbonyl oxygen. The pseudo-equatorial orientation minimizes these steric clashes and aligns the C-H bond at C2 for optimal orbital overlap (hyperconjugation) with the

orbital.

Figure 1: Stereochemical priority assignment for the (2R) enantiomer according to CIP rules.

Synthetic Protocols

Producing the pure (2R) enantiomer requires overcoming the thermodynamic tendency of

Protocol A: Asymmetric Hydrogenation (Catalytic/Scalable)

This method utilizes a chiral transition metal catalyst to hydrogenate an exocyclic double bond, establishing the C2 stereocenter with high enantiomeric excess (ee).

-

Precursor: 2-Isopropylidenecyclopentanone (formed via aldol condensation of cyclopentanone and acetone).

-

Catalyst: Rhodium(I) complex with a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos or BINAP ).

-

Mechanism: The chiral ligand creates a steric pocket that forces the substrate to bind to the metal center in a specific orientation, directing the delivery of hydrogen to the Si-face or Re-face of the alkene.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 2-isopropylidenecyclopentanone (10 mmol) in degassed methanol (50 mL) in a high-pressure autoclave vessel.

-

Catalyst Loading: Add [Rh((R,R)-Me-DuPhos)(COD)]OTf (1 mol%) inside a glovebox to prevent oxidation.

-

Hydrogenation: Pressurize the vessel to 5 bar (75 psi) with H

gas. Stir vigorously at 25 °C for 12 hours. -

Workup: Vent H

, concentrate the solvent under reduced pressure. -

Purification: Pass the residue through a short plug of silica gel (eluent: Hexanes/EtOAc 9:1) to remove the catalyst.

-

Validation: Analyze ee% via Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

Protocol B: SAMP/RAMP Hydrazone Method (Absolute Control)

For analytical standards requiring >99% ee, the Enders hydrazone method is the gold standard. To obtain the (R) -enantiomer, the RAMP auxiliary is typically employed.

-

Hydrazone Formation: Reflux cyclopentanone with (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) in benzene with a Dean-Stark trap to remove water.

-

Metalation: Treat the hydrazone with LDA (Lithium Diisopropylamide) in THF at -78 °C to form the aza-enolate.

-

Alkylation: Add 2-iodopropane (isopropyl iodide) dropwise. The chiral auxiliary blocks one face of the enolate, forcing alkylation from the opposite side.

-

Cleavage: Hydrolyze the hydrazone using ozonolysis (O

, -78 °C) or acidic hydrolysis (2N HCl) to release (2R)-2-isopropylcyclopentanone.

Figure 2: Catalytic asymmetric synthesis pathway via hydrogenation of the exocyclic enone.

Applications in Drug Development & Agrochemistry

Precursor for Triazole Fungicides (Ipconazole)

The (2R)-2-isopropylcyclopentanone scaffold is the structural core of Ipconazole , a broad-spectrum triazole fungicide used in seed treatment.

-

Role: The C2-isopropyl group in the ketone becomes the C5-isopropyl group in the final cyclopentanol ring of Ipconazole.

-

Synthesis Logic:

-

Aldol Condensation: The ketone reacts with 4-chlorobenzaldehyde at the C5 position (distal to the isopropyl group) to form the benzylidene intermediate.

-

Epoxidation/Azolation: The carbonyl is converted to an epoxide (Corey-Chaykovsky) and opened with 1,2,4-triazole.

-

Stereochemical Impact: While commercial Ipconazole is often a mixture of diastereomers (cis,cis/cis,trans), the use of enantiopure starting material allows for the isolation of specific potent isomers for structure-activity relationship (SAR) studies.

-

Fragrance Industry

-

Odor: The molecule exhibits a diffusive, minty, herbal, and slightly fruity odor.

-

Stereochemistry Effect: Enantiomers of cycloalkanones often possess distinct odor thresholds. The (R)-isomer contributes the "cooling" herbal nuance critical for functional perfumery (soaps, detergents).

References

-

PubChem. 2-Isopropylcyclopentanone (Compound).[1][2][3] National Library of Medicine. Available at: [Link]

-

Pan, G., & Williams, R. M. (2014). Efficient Synthesis of the Cyclopentanone Fragrances. Tetrahedron. Available at: [Link]

- Kureha Corporation.Process for preparation of Ipconazole. Patent US5466816/EP0329397. (Describes the use of the isopropylcyclopentanone scaffold).

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

- Enders, D., et al.Asymmetric Synthesis of Alpha-Substituted Ketones via RAMP/SAMP Hydrazones.

Note: Handling of (2R)-2-isopropylcyclopentanone requires standard laboratory safety protocols for flammable liquids and acute toxins (Oral). Ensure inert atmosphere storage to prevent autoxidation or racemization.

Biosynthetic pathways involving 2-isopropylcyclopentanone structures

An In-Depth Technical Guide to the Biosynthesis of Cyclopentanoid Monoterpenes: The Iridoid Pathway and the Formation of 2-Isopropylcyclopentanone-Related Scaffolds

Introduction: The Architectural Elegance of Iridoids

In the vast and intricate world of plant specialized metabolism, the iridoids stand out as a major class of monoterpenoids renowned for their diverse biological activities and complex chemical structures.[1] These compounds, characterized by a core cyclopentanopyran skeleton, are fundamental to the defense strategies of thousands of plant species and serve as crucial precursors to high-value monoterpenoid indole alkaloids (MIAs), including the indispensable anticancer drugs vinblastine and vincristine.[2][3][4] At the heart of every iridoid is a cyclopentane ring, often substituted with what originates as an isopropyl-like unit derived from the canonical monoterpene precursor, geraniol. Understanding the biosynthetic pathways that construct this 2-isopropylcyclopentanone-related scaffold is paramount for researchers in natural product chemistry, metabolic engineering, and drug development.

This technical guide provides a deep dive into the molecular machinery responsible for iridoid biosynthesis. We will deconstruct the pathway from its origins in primary metabolism, through the formation of the key acyclic precursor, to the critical reductive cyclization event that forges the cyclopentane ring. This narrative emphasizes the causality behind the enzymatic steps and provides field-proven methodologies for their investigation, offering a robust framework for scientists aiming to explore, harness, or engineer this fascinating pathway.

Part 1: The Upstream Pathway: Forging the Acyclic Precursor

The journey to the complex iridoid scaffold begins with the universal C10 precursor of all monoterpenes, geranyl pyrophosphate (GPP).[5] The assembly of this foundational molecule and its subsequent activation through oxidation are critical preparatory stages that set the scene for the main cyclization event.

1.1 Genesis from the MEP Pathway: In the plastids of plant cells, the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is the primary route for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6][7] A head-to-tail condensation of these two units, catalyzed by GPP synthase, yields the C10 molecule, GPP.[8]

1.2 The Entry Point: From GPP to Geraniol: The first committed step of the iridoid pathway is the dephosphorylation of GPP to the acyclic monoterpene alcohol, geraniol.[6][9] This reaction is catalyzed by Geraniol Synthase (GES) , a specialized monoterpene synthase that channels the metabolic flux away from other potential monoterpene products and into the iridoid manifold.[5]

1.3 Sequential Oxidation to an Aldehyde: Geraniol undergoes a two-step oxidation to form the reactive dialdehyde, 8-oxogeranial, which is the direct substrate for cyclization.[9][10]

-

Hydroxylation: The first oxidation is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (typically from the CYP76 family).[6][11] This enzyme utilizes NADPH and molecular oxygen to hydroxylate the C8 methyl group of geraniol, producing 8-hydroxygeraniol.[11][12]

-

Dehydrogenation: The newly formed alcohol is then oxidized to an aldehyde by 8-hydroxygeraniol oxidoreductase (8HGO) , an alcohol dehydrogenase.[6][13] This enzyme completes the formation of 8-oxogeranial, the pivotal acyclic precursor.

Caption: The linear upstream pathway of iridoid biosynthesis.

Part 2: The Core Directive: Reductive Cyclization and Scaffold Formation

The transformation of the linear 8-oxogeranial into the bicyclic iridoid core is the defining moment of the pathway. This is not a simple cyclization but a sophisticated reductive process that generates a highly reactive intermediate, the conformation of which dictates the final stereochemistry of the scaffold.

2.1 The Key Player: Iridoid Synthase (ISY): The crucial cyclization step is initiated by Iridoid Synthase (ISY) .[9][10][14] This remarkable enzyme belongs to the Progesterone 5β-Reductase/Iridoid Synthase (PRISE) family of short-chain dehydrogenases/reductases (SDRs).[2][15][16] Instead of a canonical terpene cyclase mechanism involving carbocations, ISY catalyzes an NADPH-dependent 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial.[17] This reduction does not yield a stable product but instead generates a transient, highly reactive enol/enolate intermediate, (S)-8-oxocitronellyl enol.[18][19]

2.2 Stereochemical Control via Ancillary Enzymes: The reactive enol intermediate released by ISY is poised to cyclize. While this can occur spontaneously to some degree, the stereochemical outcome is precisely controlled in planta by the concerted action of other enzymes.[20][21]

-

Nepetalactol-Related Short-Chain Dehydrogenases (NEPS): These enzymes act as cyclases that capture the enol intermediate and guide its cyclization (via a probable Diels-Alder or Michael reaction) into specific stereoisomers of nepetalactol, the foundational iridoid scaffold.[10][18][22][23]

-

Major Latex Protein-like (MLPL) enzymes: These proteins also participate in controlling the stereospecificity of the cyclization, often working in combination with ISY and NEPS to produce a specific ratio of nepetalactol isomers.[10][22]

The combination of a specific ISY, which sets the stereochemistry at one center, and the associated NEPS/MLPL cyclases, which control the ring fusion, allows different plant species to produce distinct iridoid skeletons from the same precursor.[10][21]

Caption: Reductive cyclization and stereocontrol in iridoid scaffold formation.

Part 3: Downstream Modifications and Pharmacological Significance

Nepetalactol is the universal precursor to the vast array of iridoids found in nature.[9][24] Through a series of downstream enzymatic modifications—including oxidation, glycosylation, and methylation—this basic scaffold is elaborated into thousands of distinct molecules.[7]

A prominent example is the formation of nepetalactone in catnip (Nepeta cataria), the well-known cat attractant.[18] Here, specific NEPS enzymes catalyze the NAD+-dependent oxidation of the hemiacetal in nepetalactol to the corresponding lactone.[23]

Of profound significance to medicine, the nepetalactol-derived intermediate loganin is the gateway to the monoterpenoid indole alkaloids (MIAs).[25] Further enzymatic steps convert loganin to secologanin, which is then condensed with tryptamine to form strictosidine, the last common precursor to over 3,000 MIAs, including vinblastine and vincristine.[3][14][26] The efficient production of these anticancer agents is a major driver for elucidating and engineering the iridoid pathway.[4][27]

Part 4: Field-Proven Methodologies & Protocols

Validating the function of biosynthetic enzymes and understanding pathway regulation are critical research objectives. The following protocols provide a robust framework for characterizing the core enzymes of the iridoid pathway.

Protocol 1: In Vitro Enzyme Assay for Iridoid Synthase (ISY)

This protocol is designed to confirm the catalytic activity of a candidate ISY enzyme by monitoring the conversion of its substrate, 8-oxogeranial, to iridoid products.

-

Rationale & Causality: The primary goal is to demonstrate that the purified recombinant protein catalyzes the specific reductive cyclization of 8-oxogeranial. The inclusion of the cofactor NADPH is essential, as ISY is an NADPH-dependent reductase.[6] The reaction is quenched with an organic solvent (ethyl acetate) to extract the relatively nonpolar iridoid products for analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice due to its ability to separate the volatile iridoid products and provide mass spectra for definitive identification against authentic standards or library data.[6]

Methodology:

-

Reaction Setup: In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

-

50 mM MOPS buffer (pH 7.0)

-

200 µM NADPH

-

1-5 µg of purified recombinant ISY protein

-

Initiate the reaction by adding 50 µM 8-oxogeranial (substrate).

-

-

Incubation: Incubate the reaction at 30°C for 60 minutes with gentle agitation.

-

Product Extraction: Stop the reaction by adding 500 µL of ethyl acetate containing an internal standard (e.g., 10 µg/mL nonyl acetate). Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Sample Preparation: Carefully transfer the upper organic phase to a new GC vial for analysis.

-

GC-MS Analysis: Analyze 1 µL of the organic extract.

-

GC Program: Use a suitable program, such as an initial temperature of 60°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, holding for 5 minutes.

-

Data Analysis: Identify product peaks (e.g., nepetalactol, iridodial isomers) by comparing their retention times and mass spectra with those of authentic standards.[6] Quantify product formation relative to the internal standard.

-

Caption: A streamlined workflow for the in vitro ISY enzyme assay.

Protocol 2: Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)

This protocol assesses the transcript levels of iridoid biosynthesis genes in different plant tissues or under various experimental conditions.

-

Rationale & Causality: The expression of biosynthetic genes is often tightly regulated and correlated with the accumulation of the final metabolic products.[6] qRT-PCR allows for sensitive and specific quantification of mRNA levels. By comparing the expression of genes like GES, G8H, 8HGO, and ISY in, for example, leaves versus roots, or in response to jasmonate elicitation, one can infer the primary sites of biosynthesis and the regulatory networks involved.[7] A housekeeping gene (e.g., actin) is used for normalization to correct for variations in RNA input and reverse transcription efficiency.

Methodology:

-

Tissue Collection & RNA Extraction: Harvest plant tissues (e.g., young leaves, mature leaves, roots) and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

-

RNA Quality Control & DNase Treatment: Assess RNA integrity (e.g., via gel electrophoresis) and quantify using a spectrophotometer. Treat 1 µg of total RNA with DNase I to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of cDNA template (diluted 1:10)

-

1 µL each of forward and reverse primers (10 µM stock) for the gene of interest

-

7 µL of nuclease-free water

-

-

Thermal Cycling: Run the reaction on a qPCR instrument with a standard program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed housekeeping gene.

Part 5: Data Synthesis and Concluding Remarks

The elucidation of the iridoid biosynthetic pathway represents a significant achievement in plant biochemistry. The key enzymes involved are summarized below.

| Enzyme | Abbreviation | Enzyme Family | Substrate(s) | Product(s) |

| Geraniol Synthase | GES | Terpene Synthase | Geranyl Pyrophosphate | Geraniol |

| Geraniol 8-hydroxylase | G8H | Cytochrome P450 | Geraniol, NADPH, O₂ | 8-hydroxygeraniol |

| 8-hydroxygeraniol oxidoreductase | 8HGO | Dehydrogenase | 8-hydroxygeraniol | 8-oxogeranial |

| Iridoid Synthase | ISY | PRISE / SDR | 8-oxogeranial, NADPH | 8-oxocitronellyl enol |

| Nepetalactol Cyclase | NEPS/MLPL | SDR / MLP | 8-oxocitronellyl enol | Nepetalactol isomers |

| Nepetalactone Oxidase | NEPS | SDR | Nepetalactol, NAD⁺ | Nepetalactone |

A fascinating aspect of this pathway is its convergent evolution. Entirely different sets of enzymes have evolved independently in plants and insects, such as aphids, to produce the same iridoid molecules, which insects use as sex pheromones.[8][26] This underscores the powerful selective pressure for the synthesis of these architecturally complex and biologically active molecules.

For drug development professionals and metabolic engineers, the continued characterization of this pathway offers tantalizing opportunities. By understanding the enzymatic steps and their regulation, it becomes feasible to reconstruct these pathways in microbial hosts like yeast or bacteria.[26] Such heterologous production systems could provide a sustainable and scalable source of valuable iridoids and their MIA derivatives, overcoming the low abundance in their native plant sources and paving the way for the development of new therapeutics.[1][27]

References

- An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides - Benchchem. (URL: )

-

Nepetalactone - Wikipedia. (URL: [Link])

-

Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination - MDPI. (URL: [Link])

-

In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC. (URL: [Link])

-

Final step in the biosynthesis of iridoids elucidated - Max-Planck-Gesellschaft. (URL: [Link])

-

Biosynthesis of iridoid sex pheromones in aphids - PMC - NIH. (URL: [Link])

-

The origins of nepetalactone biosynthesis in catnip - University of York. (URL: [Link])

-

The genomic and enzymatic basis for iridoid biosynthesis in cat thyme (Teucrium marum). (URL: [Link])

-

Mechanism of iridoid synthase (ISY). (a) Conversion of 8-oxogeranial... - ResearchGate. (URL: [Link])

-

The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PMC. (URL: [Link])

-

The biosynthesis of vinblastine and vincristine. T16H: tabersonine... - ResearchGate. (URL: [Link])

-

Cyclopentanoid terpene biosynthesis in a phasmid insect and in catmint - PubMed. (URL: [Link])

-

Independent evolution of the iridoid biosynthetic pathway in plants and insects - PNAS. (URL: [Link])

-

Nepetalactone biosynthesis in Nepeta. (A) Biosynthetic pathway for... - ResearchGate. (URL: [Link])

-

Geraniol 8-hydroxylase - Grokipedia. (URL: [Link])

-

Iridoid synthase activity is common among the plant progesterone 5β-reductase family. (URL: [Link])

-

The evolutionary origins of the cat attractant nepetalactone in catnip - PMC - NIH. (URL: [Link])

-

The genomic and enzymatic basis for iridoid biosynthesis in cat thyme (Teucrium marum) - White Rose Research Online. (URL: [Link])

-

The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants | ACS Chemical Biology. (URL: [Link])

-

The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PubMed. (URL: [Link])

-

Iridoid synthase (ISY) reaction mechanism a, Product mixture observed... - ResearchGate. (URL: [Link])

-

Iridoid - Wikipedia. (URL: [Link])

-

(+)-cis,trans-nepetalactol synthase NEPS1 - Nepeta racemosa (Catmint) | UniProtKB | UniProt. (URL: [Link])

-

Gene Discovery and In Vivo Characterization of the Iridoid Biosynthesis Pathway in Nepeta - UEA Digital Repository. (URL: [Link])

-

A cytochrome P450 from juvenile mustard leaf beetles hydroxylates geraniol, a key step in iridoid biosynthesis | bioRxiv. (URL: [Link])

-

Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC - NIH. (URL: [Link])

-

Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC. (URL: [Link])

-

Deep sequencing and transcriptome analyses to identify genes involved in iridoid biosynthesis in the medicinal plant - CABI Digital Library. (URL: [Link])

-

Plant iridoids, their Biosynthesis and Distribution in Angiosperms. - ResearchGate. (URL: [Link])

-

(+)-cis,cis-nepetalactol synthase NEPS3 - Nepeta racemosa (Catmint) | UniProtKB | UniProt. (URL: [Link])

-

Biosynthesis of iridoid sex pheromones in aphids - PNAS. (URL: [Link])

-

Iridoid biosynthetic pathway in plants producing iridodial and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Iridoid Synthase [IMAGE] | EurekAlert! Science News Releases. (URL: [Link])

-

Vinblastine and vincristine production via semi-synthetic synthesis.... - ResearchGate. (URL: [Link])

-

Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC. (URL: [Link])

-

Natural Occurrence and Biosynthesis of a Cyclopentanoid Monoterpene Carboxylic Acid - RSC Publishing. (URL: [Link])

-

Natural occurrence and biosynthesis of a cyclopentanoid monoterpene carboxylic acid - Chemical Communications (London) (RSC Publishing). (URL: [Link])

-

(+)-cis,trans-nepetalactol synthase NEPS2 - Nepeta racemosa (Catmint) - UniProt. (URL: [Link])

-

Nepetalactol - Wikipedia. (URL: [Link])

-

Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC. (URL: [Link])

-

4.1: Biosynthesis of Monoterpenes - Loganin - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 2. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. The evolutionary origins of the cat attractant nepetalactone in catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Iridoid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nepetalactone - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. uniprot.org [uniprot.org]

- 24. Nepetalactol - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pnas.org [pnas.org]

- 27. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]

Methodological & Application

Enantioselective synthesis protocols for (2R)-2-Propan-2-ylcyclopentan-1-one

An Application Guide to the Enantioselective Synthesis of (2R)-2-Propan-2-ylcyclopentan-1-one

Introduction

(2R)-2-Propan-2-ylcyclopentan-1-one, also known as (2R)-2-isopropylcyclopentanone, is a valuable chiral building block in modern organic synthesis. Its stereodefined structure is a key component in the total synthesis of various complex natural products and pharmaceutical agents. The precise installation of the chiral center at the C2 position is a critical challenge that necessitates the use of robust and highly selective synthetic methodologies. This document provides detailed application notes and protocols for two distinct and powerful strategies for the enantioselective synthesis of this target molecule: Organocatalytic Asymmetric Conjugate Addition and Chiral Auxiliary-Mediated Asymmetric Alkylation. These protocols are designed for researchers and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower experimental design and troubleshooting.

Strategy 1: Organocatalytic Asymmetric Conjugate Addition to Cyclopentenone

This approach leverages the power of aminocatalysis, where a small chiral organic molecule catalyzes the reaction with high stereocontrol. The conjugate addition of an isopropyl nucleophile to cyclopentenone is one of the most direct routes to the target scaffold.

Principle and Rationale

The selected protocol utilizes a diarylprolinol silyl ether, often referred to as a Hayashi-Jørgensen catalyst. The catalytic cycle proceeds through the formation of a chiral iminium ion intermediate from the reaction of the α,β-unsaturated ketone (cyclopentenone) and the secondary amine catalyst.[1][2] This activation lowers the LUMO of the enone, rendering it more susceptible to nucleophilic attack. The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face, thereby establishing the (R) stereocenter with high fidelity.[3] The resulting enamine intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst.[4][5]

Workflow Diagram: Organocatalytic Synthesis

Caption: Workflow for the organocatalytic synthesis of (2R)-2-propan-2-ylcyclopentan-1-one.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopentenone | >98% | Sigma-Aldrich | Purify by distillation before use. |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | >98% | Strem Chemicals | Store under inert atmosphere. |

| Isopropylmagnesium chloride | 2.0 M in THF | Sigma-Aldrich | Titrate before use. |

| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich | |

| Toluene | Anhydrous, >99.8% | Acros Organics | |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | |

| Saturated aq. NH4Cl | ACS Grade | Fisher Scientific | |

| Diethyl ether | ACS Grade | VWR | |

| Magnesium sulfate (MgSO4) | Anhydrous | Fisher Scientific | |

| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (5.7 mg, 0.03 mmol).

-

Add anhydrous toluene (2.0 mL) and cool the suspension to -20 °C in a cryocool bath.

-

Slowly add isopropylmagnesium chloride (2.0 M in THF, 0.75 mL, 1.5 mmol) to the suspension. Stir the mixture for 20 minutes at -20 °C.

-

In a separate flame-dried flask, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20.0 mg, 0.06 mmol) in anhydrous toluene (1.0 mL).

-

Add cyclopentenone (82 mg, 1.0 mmol) to the catalyst solution.

-

Cool the catalyst-substrate solution to -20 °C and add it dropwise via cannula to the isopropylcopper suspension prepared in step 3.

-

Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the title compound.

Data and Analysis

Expected Results:

| Metric | Expected Value |

| Yield | 80-90% |

| Diastereomeric Ratio | N/A |

| Enantiomeric Excess (e.e.) | 90-97% |

Determination of Enantiomeric Excess (e.e.):

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

-

Column: Chiralcel OD-H or equivalent Pirkle-type column.[8]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the column and record the chromatogram. The two enantiomers will have different retention times. The e.e. is calculated using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classic and robust strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the cyclopentanone core. The steric bulk of the auxiliary then directs the incoming electrophile to one face of the molecule, ensuring a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Principle and Rationale

This protocol employs a SAMP/RAMP-type hydrazone auxiliary, derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine. The cyclopentanone is first condensed with the chiral auxiliary to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithiated aza-enolate.[9] The chiral auxiliary effectively blocks one face of this nucleophile. The chelation of the lithium cation by the methoxy group of the auxiliary creates a rigid, six-membered ring transition state, which further enhances the facial selectivity.[9] Addition of an isopropyl electrophile (e.g., isopropyl iodide) occurs from the less sterically hindered face. Finally, ozonolysis or acidic hydrolysis cleaves the auxiliary to yield the (2R)-2-isopropylcyclopentanone and allows for the recovery of the auxiliary.[10]

Stereochemical Model: SAMP-Hydrazone Alkylation

Caption: Chelation-controlled model for the diastereoselective alkylation of a SAMP-hydrazone.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopentanone | >98% | Sigma-Aldrich | |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | >98% | Sigma-Aldrich | |

| Diisopropylamine | >99.5% | Sigma-Aldrich | Distill from CaH2. |

| n-Butyllithium | 2.5 M in hexanes | Acros Organics | Titrate before use. |

| 2-Iodopropane | 99% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | |

| Diethyl ether | ACS Grade | VWR | |

| Ozone (O3) | Generated in situ | Ozone generator required. | |

| Pentane | ACS Grade | Fisher Scientific | |

| Hydrochloric acid (HCl) | 2 M aqueous | Fisher Scientific |

Procedure:

Part A: Hydrazone Formation

-

In a round-bottom flask, combine cyclopentanone (1.0 g, 11.9 mmol) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.62 g, 12.5 mmol).

-

Add diethyl ether (25 mL) and stir the mixture at room temperature for 12 hours. A Dean-Stark trap can be used to remove water.

-

Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which is used in the next step without further purification.

Part B: Asymmetric Alkylation

-

In a flame-dried, three-neck flask under argon, dissolve freshly distilled diisopropylamine (2.1 mL, 15 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78 °C and add n-butyllithium (2.5 M in hexanes, 6.0 mL, 15 mmol) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

-

Cool the LDA solution back to -78 °C. Add a solution of the crude SAMP-hydrazone (from Part A) in anhydrous THF (10 mL) dropwise. Stir for 2 hours at -78 °C.

-

Add 2-iodopropane (1.8 mL, 18 mmol) dropwise to the yellow-orange aza-enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the crude alkylated hydrazone.

Part C: Auxiliary Cleavage

-

Dissolve the crude alkylated hydrazone in pentane (50 mL) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon or nitrogen for 15 minutes to remove excess ozone.

-

Add 2 M aqueous HCl (20 mL) and stir vigorously at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with pentane (2 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over MgSO4.

-

After filtration, carefully remove the pentane by distillation. Purify the residue by flash chromatography (5% to 15% ethyl acetate in hexanes) to obtain the title compound.

Data and Analysis

Expected Results:

| Metric | Expected Value |

| Overall Yield | 65-75% |

| Diastereomeric Excess (d.e.) of Alkylated Hydrazone | >95% |

| Enantiomeric Excess (e.e.) of Final Product | >95% |

Analysis: The diastereomeric excess (d.e.) of the alkylated hydrazone intermediate can be determined by 1H or 13C NMR spectroscopy before the cleavage step. The enantiomeric excess of the final ketone is determined by chiral HPLC as described in the previous section.

Comparative Summary of Protocols

| Feature | Organocatalytic Conjugate Addition | Chiral Auxiliary-Mediated Alkylation |

| Principle | Catalytic turnover, iminium ion activation.[1] | Stoichiometric auxiliary, steric shielding.[10] |

| Steps | Typically a single synthetic step. | 3 steps: auxiliary attachment, alkylation, cleavage. |

| Atom Economy | Higher. | Lower due to the stoichiometric use of the auxiliary. |

| Reagents | Requires organometallic reagent (Grignard). | Requires strong base (LDA) and ozonolysis. |

| Scalability | Generally good, low catalyst loading possible. | Can be cumbersome on a large scale. |

| Auxiliary/Catalyst | Catalyst is used in small amounts (1-10 mol%). | Auxiliary is used stoichiometrically but can be recovered. |

| Stereocontrol | High enantioselectivity (90-97% e.e.). | Excellent diastereoselectivity translates to excellent enantioselectivity (>95% e.e.). |

Conclusion

Both organocatalysis and chiral auxiliary-based methods provide highly effective and reliable pathways to enantiomerically enriched (2R)-2-propan-2-ylcyclopentan-1-one. The choice of method may depend on factors such as the desired scale of the synthesis, available equipment (e.g., an ozonizer), and the cost of reagents. The organocatalytic approach offers a more elegant and atom-economical route, while the chiral auxiliary method is a classic, robust, and often predictable strategy for achieving high levels of stereocontrol. The protocols detailed herein serve as a comprehensive guide for any researcher aiming to synthesize this important chiral intermediate.

References

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]]

- Otamukhamedova, G. K., Ziyadullaev, O. E., Buriev, F. K., Ablakulov, L. K., & Khaitov, J. K. (2024). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters, 7(2), 143-152.

- Craig, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2015). A General Enantioselective Construction of All-Carbon Quaternary Stereocenters on Cyclopentanones by Palladium-Catalyzed Decarboxylative Allylic Alkylation. Organic Letters, 17(20), 5160–5163.

- Raimondi, W., & Jurčík, V. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen Research.

- Seayad, J., & List, B. (2007). Enantioselective organocatalysis. Drug Discovery Today, 12(1-2), 8-21.

- Puglisi, A., & Benaglia, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.

- Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc, 2017(3), 217-224.

- Gawroński, J., & Gawrońska, K. (2018). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 23(9), 2245.

-

Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts. Retrieved from [Link]

- Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 103(10), 3081–3083.

- Noey, E. L., et al. (2015). Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals.

- Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3642–3645.

-

Wikipedia. (2024). Chiral auxiliary. Retrieved from [Link]

- Harrington, P. E., & Tius, M. A. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447–2450.

- Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 19(11), 1018-1051.

- Pellissier, H. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 923.

-

IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

-

Regis Technologies, Inc. (n.d.). Pirkle Chiral HPLC Columns. Retrieved from [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. hplc.eu [hplc.eu]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Note: Enantioselective Utilization of (2R)-2-Propan-2-ylcyclopentan-1-one in High-Performance Fragrance Architectures

Executive Summary

This application note details the technical specifications, synthesis, and olfactory deployment of (2R)-2-Propan-2-ylcyclopentan-1-one (also known as (2R)-2-isopropylcyclopentanone). While structurally analogous to the ubiquitous cyclohexanone derivative l-menthone, this five-membered ring analog offers a distinct, sharper diffusive profile with unique "ethereal-mint" and "herbal-green" facets.

Targeting researchers and formulation chemists, this guide provides a rigorous protocol for the enantioselective synthesis of the (2R)-isomer, quality control via chiral gas chromatography, and strategic application in functional and fine fragrance accords. The (2R)-enantiomer is highlighted for its superior diffusivity and cleaner herbal profile compared to the racemic mixture.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | (2R)-2-propan-2-ylcyclopentan-1-one |

| Common Name | (2R)-2-Isopropylcyclopentanone |

| CAS Number | 14845-55-7 (Racemic); Specific (2R) CAS varies by catalog |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Vapor Pressure | ~1.19 hPa @ 20°C |

| LogP (calc) | 1.8 - 2.2 |

| Odor Descriptors | Minty (86%), Herbal (82%), Camphoraceous (76%), Cooling, Ethereal |

| Solubility | Soluble in Ethanol, DPG, IPM; Insoluble in Water |

Structure-Odor Relationship (SOR) Analysis

The olfactory impact of (2R)-2-isopropylcyclopentanone is best understood through a comparative SOR analysis against its six-membered ring analog (Menthone) and longer-chain cyclopentanones (Jasmones).

The "Ring-Contraction" Effect

Reducing the ring size from cyclohexane (Menthone) to cyclopentane (Subject Molecule) while maintaining the 2-isopropyl substituent results in a shift from "deep, sweet mint" to "ethereal, diffusive herbal-mint." This is attributed to the altered conformational flexibility of the C5 ring, which changes the binding affinity to olfactory receptors (ORs) and TRPM8 (cooling) channels.

Alkyl Chain Modulation

-

Isopropyl (C3): Minty, Camphoraceous, Herbal.

-

Pentyl (C5) / Hexyl (C6): Shifts drastically to Jasmine, Fruity, Celery-like (e.g., Veloutone, Dihydrojasmone).

Figure 1: Comparative Structure-Odor Relationship (SOR) positioning the subject molecule against standard industry benchmarks.

Protocol: Enantioselective Synthesis

For high-end applications, the racemic mixture often carries "dusty" or "solvent-like" off-notes attributed to the (2S) isomer or impurities. The following protocol describes the asymmetric hydrogenation of 2-isopropylidenecyclopentanone to yield high-purity (2R)-2-isopropylcyclopentanone.

Reaction Scheme

Substrate: 2-Isopropylidenecyclopentanone (Exocyclic Enone) Catalyst: Ru(OAc)₂(BINAP) or Ir-PHOX complex (Chiral Catalyst) Transformation: Asymmetric Hydrogenation of the C=C double bond.

Step-by-Step Methodology

Reagents:

-

Substrate: 2-Isopropylidenecyclopentanone (Purity >98%)

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%)

-

Solvent: Anhydrous Methanol (degassed)

-

Hydrogen Gas (H₂)

Procedure:

-

Preparation: In a glovebox (N₂ atmosphere), charge a high-pressure stainless steel autoclave with the substrate (10 mmol) and degassed methanol (20 mL).

-

Catalyst Addition: Add the Ruthenium-BINAP catalyst (0.05 mmol) dissolved in minimal methanol.

-

Pressurization: Seal the autoclave. Purge three times with H₂. Pressurize to 50 bar (725 psi) H₂.

-

Reaction: Stir magnetically at 1000 rpm and heat to 60°C for 12 hours.

-

Work-up: Cool to room temperature. Vent H₂ carefully. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification: Pass the crude oil through a short pad of silica gel (eluent: Hexane/EtOAc 9:1) to remove the metal catalyst.

-

Distillation: Perform bulb-to-bulb distillation (Kugelrohr) at 0.5 mbar/60°C to obtain the clear, colorless liquid.

Quality Control: Chiral GC Analysis

To validate the enantiomeric excess (ee), use the following method:

-

Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or equivalent chiral stationary phase.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (2 min) -> 2°C/min -> 160°C.

-

Target: (2R)-isomer typically elutes after the (2S)-isomer (verify with standards). Target ee > 95%.

Application in Fragrance Formulation[9]

The (2R)-isomer functions as a "Lifting Agent" in top notes. It bridges the gap between citrus (Bergamot/Grapefruit) and herbal hearts (Lavender/Geranium).

Comparative Volatility & Impact

Unlike Menthol (which cools via trigeminal nerve stimulation and lingers), (2R)-2-isopropylcyclopentanone provides a "flash" cooling effect that enhances the radiance of the top note without weighing down the dry-down.

Formulation Guidelines

| Application | Dosage (%) | Effect |

| Fougère Moderne | 0.5 - 2.0% | Adds a modern, "tech-green" snap to Lavender/Coumarin accords. Removes the "toothpaste" association of standard mints. |

| Citrus Cologne | 0.1 - 0.5% | Extends the freshness of Bergamot; adds a "crushed leaf" nuance. |

| Functional (Detergent) | 1.0 - 5.0% | High stability in high pH; provides a potent "clean/hygienic" signal. |

Demonstration Accord: "Neo-Fougère Top"

| Ingredient | Parts (ppt) | Role |

| Bergamot Oil (FCF) | 400 | Citrus Core |

| Lavender Oil (Barreme) | 250 | Herbal Heart |

| (2R)-2-Isopropylcyclopentanone | 35 | Radiance Booster |

| Dihydromyrcenol | 100 | Lime/Freshness |

| Ambroxan (10% in DPG) | 50 | Fixative |

| Total | 835 |

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to olfactory validation, ensuring a self-validating loop for the researcher.

Figure 2: Experimental workflow for the synthesis and validation of (2R)-2-isopropylcyclopentanone.

Safety & Regulatory (IFRA/REACH)

-

Sensitization: Like many ketones, potential for skin sensitization exists. However, saturated cyclopentanones are generally less reactive than their unsaturated counterparts (e.g., carvone).

-

IFRA Status: Not explicitly restricted as a standalone entry (as of Amendment 51), but must be monitored as a ketone.

-

Handling: Flammable liquid.[1] Use standard organic solvent precautions.

References

-

Odor Profile & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11170976, 2-Isopropylcyclopentanone. Retrieved from [Link]

-

Cyclopentanone Fragrance Chemistry: Pan, G., & Williams, R. M. (2014). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione.[2][3] Tetrahedron, 70(2), 276–279.[3] Retrieved from [Link]

-

Structure-Odor Relationships (SOR): Turin, L., & Yoshii, F. (2003). Structure-odor relations: A modern perspective. Chemical Senses, 28(1). Retrieved from [Link]

-

Asymmetric Synthesis Context: Flynn, B. L., et al. (2018). Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls. Chemical Science, 9, 4644-4649. Retrieved from [Link]

-

General Olfactory Properties of Cyclopentanones: Scent.vn (2023). 2-Isopropylcyclopentanone Odor Profile. Retrieved from [Link][4][5]

Sources

- 1. 2-Isopropylcyclopentanone | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Baeyer-Villiger Oxidation of (2R)-2-isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Stereospecific Synthesis of Chiral Lactones

The Baeyer-Villiger (BV) oxidation stands as a cornerstone transformation in modern organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones.[1] This powerful reaction, first described by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to a carbonyl group.[2] Of particular significance to the pharmaceutical industry is the asymmetric BV oxidation, which provides access to optically active lactones. These chiral lactones are invaluable building blocks in the synthesis of a wide array of biologically active natural products and pharmaceuticals.[3]

This guide provides a comprehensive overview and a detailed protocol for the Baeyer-Villiger oxidation of a specific chiral substrate, (2R)-2-isopropylcyclopentanone. The focus is on the practical application of this reaction, underpinned by a thorough understanding of its mechanistic nuances, to achieve a high degree of stereochemical control and product purity.

The Mechanistic Heart of the Baeyer-Villiger Oxidation: A Stepwise Exploration

A deep understanding of the reaction mechanism is paramount to predicting and controlling the outcome of the Baeyer-Villiger oxidation. The generally accepted mechanism proceeds through a critical intermediate known as the Criegee intermediate.[4][5]

-

Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by a peroxy acid. This initial step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4]

-

Formation of the Criegee Intermediate: The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This species is often referred to as the Criegee intermediate.[5]

-

Concerted Rearrangement: The crux of the reaction lies in a concerted rearrangement of the Criegee intermediate. In this step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, with the concomitant cleavage of the weak oxygen-oxygen bond. This migration is the rate-determining step of the reaction.[2]

-

Product Formation: The rearrangement leads to the formation of a protonated lactone and a carboxylic acid byproduct. Subsequent deprotonation yields the final lactone product.

Caption: The mechanism of the Baeyer-Villiger oxidation.

Regioselectivity and the Migratory Aptitude

For unsymmetrical ketones, such as 2-isopropylcyclopentanone, the question of which carbon-carbon bond is cleaved becomes critical. The regioselectivity of the Baeyer-Villiger oxidation is dictated by the inherent migratory aptitude of the substituents attached to the carbonyl group. The group that can better stabilize a positive charge will preferentially migrate.[6] The established order of migratory aptitude is:

tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl [6]

In the case of (2R)-2-isopropylcyclopentanone, the two potential migrating groups are the secondary carbon of the isopropyl group and the methylene group of the cyclopentane ring. Based on the established migratory aptitude, the more substituted isopropyl group is expected to migrate, leading to the formation of the corresponding δ-lactone.

Stereochemistry: The Retention of Configuration

A key feature of the Baeyer-Villiger oxidation, and one of great importance in asymmetric synthesis, is the retention of stereochemistry at the migrating chiral center.[5][7] The concerted nature of the rearrangement step ensures that the migrating group does not have the opportunity to racemize.[5] Therefore, the oxidation of (2R)-2-isopropylcyclopentanone is expected to proceed with complete retention of configuration at the chiral center, yielding the corresponding (S)-lactone.

Selecting the Right Tool for the Job: A Comparison of Oxidizing Reagents

A variety of reagents can effect the Baeyer-Villiger oxidation, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety.

| Reagent | Advantages | Disadvantages |

| m-CPBA | Readily available, generally high yielding, predictable reactivity.[3] | Can be explosive in pure form, requires careful handling. |

| Peracetic Acid | Potent oxidant, cost-effective. | Can be corrosive and hazardous to handle. |

| Trifluoroperacetic Acid (TFPAA) | Highly reactive, can oxidize less reactive ketones. | Can be too reactive, leading to side reactions. |

| Hydrogen Peroxide with a Lewis Acid | Environmentally benign (water is the only byproduct), safer to handle.[2] | Often requires a catalyst, which can add cost and complexity.[2] |

| Enzymatic (BVMOs) | Highly selective (enantio- and regioselective), environmentally friendly.[2] | Can be substrate-specific, may require specialized equipment. |

For the oxidation of (2R)-2-isopropylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and commonly used reagent that offers a good balance of reactivity and selectivity.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation of (2R)-2-isopropylcyclopentanone

This protocol provides a step-by-step guide for the oxidation of (2R)-2-isopropylcyclopentanone using m-CPBA.

Materials and Equipment

-

(2R)-2-isopropylcyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Setup and Procedure

Caption: Experimental workflow for the Baeyer-Villiger oxidation.

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-2-isopropylcyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Addition of m-CPBA: To the cold, stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 15-20 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition to control the exothermic reaction and minimize side reactions.

-

Reaction: After the complete addition of m-CPBA, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Quenching: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted peroxy acid. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (S)-6-isopropyl-oxepan-2-one.

Characterization and Analysis: Confirming Success

The identity and purity of the synthesized lactone should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the lactone product. The characteristic signals for the protons and carbons adjacent to the ester functionality will be indicative of a successful oxidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and confirm its molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the chiral lactone, analysis on a chiral stationary phase is required. This will confirm that the reaction proceeded with the expected retention of stereochemistry.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient m-CPBA; short reaction time. | Add additional m-CPBA; increase reaction time and monitor by TLC. |

| Formation of Side Products | Reaction temperature too high; presence of moisture. | Maintain low temperature during m-CPBA addition; use anhydrous solvent and reagents. |

| Difficulty in Removing m-Chlorobenzoic Acid | Incomplete washing with base. | Ensure thorough washing with saturated NaHCO₃ solution. |

The Significance in Drug Development

The chiral δ-lactone, (S)-6-isopropyl-oxepan-2-one, produced from this reaction is a valuable chiral building block. Chiral lactones are prevalent structural motifs in numerous natural products with diverse biological activities.[3] In drug development, the use of enantiomerically pure starting materials is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The Baeyer-Villiger oxidation provides a reliable and stereospecific route to these important chiral intermediates, enabling the synthesis of complex and stereochemically defined drug candidates.

References

-

Organic Chemistry Tutor. (2024, November 21). Baeyer-Villiger Oxidation Reaction [Video]. YouTube. [Link]

-

AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]

-

YouTube. (2024, November 21). The Baeyer-Villiger oxidation reaction. Retrieved from [Link]

-

PubMed. (2014, August 1). Regio- And Enantioselective Baeyer-Villiger Oxidation: Kinetic Resolution of Racemic 2-substituted Cyclopentanones. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Baeyer–Villiger oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Bayer-Villiger oxidation of cyclopentanone with different catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric B‐V oxidation of meso‐cyclohexanones and cyclopentanones. Retrieved from [Link]

-

Denmark Group. (n.d.). The Asymmetric Baeyer- Villiger Oxidation. Retrieved from [Link]

-

PubMed. (2002, September 15). Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat. Retrieved from [Link]

-

Amazon AWS. (2023, July 4). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

MDPI. (2025, November 11). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][4][5]oxaphosphinine 6-oxide. Retrieved from [Link]

-

ResearchGate. (2025, July 29). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 2-Isopropylcyclopentanone

User Role: Senior Application Scientist Topic: Optimization of Enantiomeric Excess (ee) Status: Active Support Ticket

Introduction: The Chiral Challenge

Synthesizing 2-isopropylcyclopentanone with high enantiomeric excess (ee) is a classic "process chemistry" challenge. The isopropyl group is sterically demanding, and the cyclopentanone ring is conformationally flexible.

Low ee in this synthesis typically stems from two root causes:

-

Background Reaction: The uncatalyzed (racemic) addition of the isopropyl nucleophile competes with the catalyzed pathway.

-

Catalyst Mismatch: The chiral pocket is either too loose (poor face differentiation) or too tight (low conversion due to the bulky isopropyl group).

This guide focuses on the two most robust synthetic routes: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) and Asymmetric Hydrogenation .

Module 1: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

The Gold Standard Route: This method involves the 1,4-addition of an isopropyl-organometallic reagent to 2-cyclopentenone using a chiral copper catalyst.

Core Protocol (Recommended)

-

Catalyst: Cu(OTf)₂ or CuTC (Copper Thiophene Carboxylate).

-

Ligand: Feringa-type Phosphoramidites (e.g.,

-Monophos or BINOL-derived variants). -

Nucleophile:

(generated in situ) or

Troubleshooting Guide: ACA Route

Q1: My ee is stuck at 50-60%. Why isn't the ligand working? A: You are likely observing the Background Reaction .

-

Diagnosis: Isopropylmagnesium bromide is highly reactive. If it accumulates in the reaction vessel, it will attack the enone without the copper catalyst, producing racemic product.

-

The Fix:

-

Switch to Zinc: Transmetallate your Grignard with

(0.5 equiv) to form -

Syringe Pump Addition: If you must use Grignard, add it dropwise over 2-4 hours at -78°C. This keeps the concentration of free nucleophile effectively zero relative to the catalyst.

-

Q2: The reaction stalls at 80% conversion. A: This is often due to Product Inhibition or Enolate Aggregation .

-

The Fix:

-

Lewis Acid Additive: Add TMSCl (Trimethylsilyl chloride) to the reaction mixture. It traps the resulting enolate as a silyl enol ether, preventing it from coordinating to the copper and poisoning the catalyst.

-

Ligand Tuning: The isopropyl group is bulky. Switch from a standard BINOL-phosphoramidite to a "H8-BINOL" derivative (partially hydrogenated backbone) to slightly alter the bite angle and steric pocket.

-

Q3: I see "non-linear effects" (ee of product

-

The Fix: Ensure your ligand is >99% ee. In some phosphoramidite systems, a slightly impure ligand can form hetero-aggregates that are actually more active but less selective (or vice versa).

Workflow Visualization: High-Fidelity ACA

Caption: Optimized workflow for Copper-Catalyzed ACA emphasizing the critical nucleophile addition step to minimize racemic background reactions.

Module 2: Asymmetric Hydrogenation

The Alternative Route: Hydrogenation of 2-isopropylidenecyclopentanone (the exocyclic alkene).

Q4: Why use Hydrogenation over Conjugate Addition? A: If you already have the precursor (2-isopropylidenecyclopentanone) or if the ACA route suffers from unremovable impurities. However, this substrate lacks a coordinating group (like an alcohol or ester) to "anchor" the catalyst.

Q5: Which catalyst works for "unfunctionalized" alkenes? A: Standard Rhodium/Ruthenium catalysts (e.g., Rh-BINAP) often fail here because they require chelation assistance.

-

The Solution: Use Iridium-PHOX or Iridium-N,P complexes (Pfaltz catalysts). These operate via an inner-sphere mechanism that does not require a directing group on the substrate.

Q6: I am getting over-reduction (reduction of the ketone). A: Iridium catalysts are generally chemoselective for the alkene, but high pressure can force ketone reduction.

-

The Fix:

-

Lower

pressure to 10-20 bar. -

Use a non-coordinating solvent like DCM (Dichloromethane) rather than Methanol. Methanol can sometimes promote ketone reduction or acetal formation.

-

Module 3: Analytics & Data Interpretation

Q7: How do I separate the enantiomers? A: 2-isopropylcyclopentanone is volatile. Chiral GC is superior to HPLC for this molecule.

| Parameter | Recommendation |

| Column | Beta-DEX 120 or Chiraldex G-TA (Gamma cyclodextrin) |

| Carrier Gas | Helium or Hydrogen (constant flow) |

| Method | Isothermal (approx. 90°C - 110°C) |

| Detection | FID (Flame Ionization Detector) |

Q8: My reference standard is racemic, but I see split peaks. Is it separating? A: Be careful. The "isopropyl" group introduces no new stereocenters, but if you synthesized the precursor via an aldol condensation, ensure you don't have geometric isomers (E/Z) of the starting material contaminating your chromatogram.

-

Verification: Always spike your chiral sample with the racemic standard to confirm peak identity.

Summary of Recommendations

| Issue | Primary Cause | Technical Solution |

| Low ee (<70%) | Uncatalyzed background reaction | Switch to Zn reagents or use syringe pump for Grignard. |

| Low Yield | Enolate inhibits catalyst | Add TMSCl (1.2 equiv) to trap enolate. |

| No Reaction | Steric bulk of isopropyl | Use Monophos or SimplePhos ligands (smaller pocket than BINAP). |

| Separation | Volatility of ketone | Use Chiral GC (Beta-DEX), not HPLC. |

References

-

Feringa, B. L., et al. (1997). "Chiral Phosphoramidites: A New Class of Ligands for Asymmetric Catalysis."[1] Accounts of Chemical Research.

- Foundation for the use of phosphoramidites in copper-c

-

Alexakis, A., et al. (2008). "Copper-Catalyzed Asymmetric Conjugate Addition." Chemical Reviews.

- Comprehensive review on using Al and Zn reagents to minimize background reactions.

-

Pfaltz, A., et al. (2007).[2][3] "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Accounts of Chemical Research.

- Definitive guide on hydrogenating alkenes that lack coordinating groups (like the isopropylidene precursor).

-

Teichert, J. F., & Feringa, B. L. (2010).[1] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition.

- Advanced ligand design for sterically demanding substr

Sources

Optimizing temperature for stereoselective formation of (2R)-isomers

Topic: Optimizing Temperature for (2R)-Isomer Formation

Status: Operational Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Mission Statement

Welcome to the Stereoselectivity Optimization Hub. You are likely here because your asymmetric transformation is failing to meet the required enantiomeric excess (ee) for the (2R)-isomer , or you are observing unexpected racemization.

The Common Misconception: "Lower temperature always equals higher enantioselectivity." The Scientific Reality: Temperature effects are non-linear. While cooling often suppresses competing transition states, it can also lead to isoinversion —where the major enantiomer flips from (2R) to (2S) due to entropic factors, or where the reaction shifts from kinetic to thermodynamic control.

This guide provides the diagnostic frameworks and protocols to scientifically determine the optimal temperature (

Module 1: Diagnostic & Troubleshooting

Use this decision matrix to identify the root cause of your stereoselectivity loss.

Symptom 1: Low ee (< 80%) or "Wrong" Enantiomer Formation

Issue: You expect the (2R)-isomer based on ligand design, but you are getting a racemate or the (2S)-isomer.

| Potential Cause | Technical Explanation | Corrective Action |

| The Isoinversion Trap | You are operating near the Isoinversion Temperature ( | Run the "Eyring Scan" (See Module 2). You may need to increase temperature to move away from |

| Thermodynamic Equilibration | The reaction is reversible.[1] The (2R)-product forms kinetically but equilibrates to a racemate or the more stable (2S)-isomer over time. | Quench Study: Monitor ee vs. time. If ee drops over time, stop the reaction earlier or lower T to suppress the reverse reaction. |

| Catalyst Aggregation | At low T, catalysts (especially organolithiums or zincs) may form non-selective aggregates. | Dilution/Additive Check: Add non-coordinating co-solvents or break aggregates with additives (e.g., TMEDA, HMPA) before cooling. |

Symptom 2: High ee but < 10% Conversion

Issue: The reaction is frozen. The activation energy barrier ($ \Delta G^\ddagger $) is too high at the chosen cryo-temperature.

| Potential Cause | Technical Explanation | Corrective Action |

| Arrhenius Wall | The rate constant | Stepwise Ramp: Increase T by 10°C increments. Plot conversion vs. T to find the "onset temperature." |

| Solubility Limit | Substrate or catalyst precipitates at -78°C, creating a heterogeneous non-selective system. | Solvent Switch: Move from DCM/THF to lower-melting solvents like Toluene or 2-MeTHF. Ensure homogeneity at reaction temp. |

Module 2: The "Isoinversion" Protocol (SOP)

Do not guess your temperature. Map the thermodynamic landscape.

Objective: Determine if your reaction is enthalpy-driven or entropy-driven to maximize the Ratio of Enantiomers (

The Theory:

The selectivity is governed by the difference in free energy between the transition states of the R and S pathways (

-

Enthalpy (

): Relates to bond strengths/sterics. Usually favors low T. -

Entropy (

): Relates to disorder/freedom of motion in the Transition State (TS). Can favor high T.

Experimental Workflow: The Eyring Scan

-

Setup: Prepare 5 parallel reaction vials containing the exact same substrate/catalyst concentrations.

-

Temperature Spread: Set distinct temperatures across a wide range (e.g., -78°C, -40°C, 0°C, 25°C, 40°C).

-

Execution: Run reactions to ~20-50% conversion (do not go to full conversion to avoid thermodynamic equilibration artifacts).

-

Analysis: Measure

(R:S ratio) via Chiral HPLC/GC. -

Plotting:

-

X-axis:

(in Kelvin -

Y-axis:

(Natural log of the enantiomeric ratio

-

Interpreting the Plot:

-

Linear Positive Slope: Enthalpy driven. Action: Lower T maximizes (2R).

-

Linear Negative Slope: Entropy driven. Action: Higher T maximizes (2R).

-

Non-Linear/Crossing Zero: You have found the Isoinversion Temperature (

) .-

Critical Rule: You must operate at a temperature at least ±30°C away from

to achieve high selectivity.

-

Module 3: Visualizing the Logic

Figure 1: Troubleshooting Decision Matrix

A logic flow to diagnose low selectivity for (2R)-isomer formation.

Caption: Diagnostic workflow to distinguish between thermodynamic equilibration and isoinversion effects.

Figure 2: Kinetic vs. Thermodynamic Control Landscape

Understanding why "cooking" the reaction (High T) might yield the wrong isomer.